

# Optimizing Brij 35 concentration to avoid protein denaturation

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## Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B15546263

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## Technical Support Center: Optimizing Brij 35 Concentration

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Brij 35 to maintain protein integrity during experimental procedures. Find troubleshooting advice, frequently asked questions, detailed protocols, and supporting data to prevent protein denaturation and aggregation.

### Frequently Asked Questions (FAQs)

Q1: What is Brij 35 and why is it used in protein experiments?

A1: Brij 35 is a non-ionic detergent, specifically a polyoxyethylene lauryl ether. It is widely used in biochemical applications to solubilize membrane proteins, lyse cells, and as a surfactant in various analytical techniques like HPLC.<sup>[1]</sup> Its "mild" nature means it can disrupt lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, which is crucial for studying protein complexes and maintaining protein function.<sup>[1][2]</sup>

Q2: What is the Critical Micelle Concentration (CMC) of Brij 35 and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For Brij 35, the CMC is approximately 0.09 mM. This

value is a critical parameter in experimental design. Below the CMC, Brij 35 exists as individual molecules (monomers). Above the CMC, it forms micelles. The optimal concentration of Brij 35 often lies near its CMC, as concentrations significantly above the CMC can sometimes lead to decreased enzyme activity or protein denaturation.

Q3: Can Brij 35 cause protein denaturation?

A3: Yes, while generally considered a mild detergent, high concentrations of Brij 35 can lead to protein denaturation. It is crucial to optimize the concentration for your specific protein and application to avoid disrupting its native structure and function.

Q4: How can I remove Brij 35 after my experiment?

A4: Due to its relatively high CMC, Brij 35 can be removed from a sample by methods such as dialysis or size-exclusion chromatography. The efficiency of removal depends on the initial concentration and the properties of the protein-detergent complex.

Q5: Are there alternatives to Brij 35?

A5: Yes, other non-ionic detergents like Triton X-100 and Tween 20 are sometimes used as alternatives.<sup>[3]</sup> The choice of detergent depends on the specific protein and downstream application. It is often necessary to screen several detergents to find the optimal one for a particular experiment.

## Troubleshooting Guides

### Problem: Protein Aggregation in the Presence of Brij 35

Possible Cause 1: Suboptimal Brij 35 Concentration

- **Solution:** The concentration of Brij 35 may be too low to effectively solubilize the protein or too high, leading to denaturation and subsequent aggregation. Perform a concentration optimization experiment. Start with a concentration near the CMC (around 0.01% w/v) and test a range of concentrations above and below this point. Analyze protein solubility and aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).

Possible Cause 2: Incompatible Buffer Conditions

- Solution: The pH and ionic strength of your buffer can significantly impact protein stability.<sup>[4]</sup> Ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI). You can also screen different salt concentrations (e.g., 50-500 mM NaCl) to identify conditions that minimize aggregation.<sup>[4][5]</sup>

#### Possible Cause 3: Temperature Instability

- Solution: Proteins can be sensitive to temperature fluctuations. Maintain a constant and appropriate temperature throughout your experiment. For many proteins, performing lysis and purification steps at 4°C can help to minimize aggregation.<sup>[4]</sup>

#### Possible Cause 4: Oxidation

- Solution: If your protein contains cysteine residues, it may be prone to oxidation-induced aggregation. Consider adding a reducing agent, such as DTT or TCEP, to your buffers.<sup>[5]</sup>

## Problem: Low Yield After Membrane Protein Extraction with Brij 35

#### Possible Cause 1: Inefficient Solubilization

- Solution: The Brij 35 concentration may be too low for efficient extraction from the cell membrane. Gradually increase the detergent concentration, for example, in increments of 0.1% (w/v), and monitor the yield of your target protein by Western blot or another quantitative method. Be mindful that excessively high concentrations can lead to denaturation.

#### Possible Cause 2: Inappropriate Detergent-to-Protein Ratio

- Solution: The ratio of detergent to total protein is a critical factor. A general starting point is a detergent-to-protein mass ratio of 10:1. You may need to optimize this ratio for your specific membrane protein.

#### Possible Cause 3: Insufficient Incubation Time or Agitation

- Solution: Ensure adequate incubation time (e.g., 30-60 minutes) with gentle agitation to allow for complete solubilization of the membrane proteins.

## Data Presentation

Table 1: Effect of Brij 35 Concentration on the Activity of Matrix Metalloproteinases (MMPs)

Brij 35 Concentration (% w/v)	Brij 35 Concentration (mM)	Relative Enzyme Activity (%)
0	0	100
0.001	0.008	~110
0.01	0.08 (near CMC)	~120 (Optimal)
0.05	0.42	~105
0.1	0.83	~80
1.0	8.34	<10 (Denaturation observed)
3.0	25.01	~0 (Complete Denaturation)

This table summarizes data on the effect of Brij 35 on the catalytic activity of MMPs. The optimal activity is observed near the CMC of Brij 35. At concentrations significantly above the CMC, a decrease in activity and denaturation are observed.

Table 2: Solubility and Yield of G-Protein Coupled Receptors (GPCRs) in the Presence of Brij 35<sup>[6]</sup>

GPCR	% Solubility without Brij 35	% Solubility with Brij 35	Yield with Brij 35 (mg/10 mL reaction)
hOR17-210	~10%	91 ± 2%	4.5
hTAAR5	~10%	90 ± 1%	4.5
hVN1R1	~10%	88 ± 0.1%	0.4
mOR103-1	~10%	90 ± 4%	4.5

This table presents data on the significant improvement in solubility and yield of various GPCRs when expressed in a cell-free system supplemented with Brij 35.[\[6\]](#)

## Experimental Protocols

### Protocol 1: Optimizing Brij 35 Concentration using Circular Dichroism (CD) Spectroscopy

This protocol provides a framework for determining the optimal Brij 35 concentration to maintain the secondary structure of a protein.

#### 1. Protein Preparation:

- Purify the protein of interest to >95% purity.
- Dialyze the protein extensively against a suitable buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to remove any interfering substances.
- Determine the precise protein concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).

#### 2. Brij 35 Stock Solution:

- Prepare a concentrated stock solution of high-purity Brij 35 (e.g., 10% w/v) in the same buffer used for the protein.

#### 3. Sample Preparation for CD Analysis:

- Prepare a series of protein samples with varying concentrations of Brij 35. A typical range to test would be from 0% to 0.5% (w/v) Brij 35.
- For each concentration, prepare a corresponding buffer blank containing the same concentration of Brij 35.
- The final protein concentration for CD analysis should be in the range of 0.1-0.2 mg/mL.

#### 4. CD Spectroscopy:

- Use a calibrated CD spectropolarimeter.
- Acquire far-UV CD spectra (typically from 190 to 260 nm) for each protein sample and its corresponding buffer blank at a constant temperature (e.g., 25°C).
- Use a quartz cuvette with a short path length (e.g., 1 mm).

## 5. Data Analysis:

- Subtract the spectrum of the buffer blank from the spectrum of the protein sample for each Brij 35 concentration.
- Convert the raw CD data (in millidegrees) to mean residue ellipticity ( $[\theta]$ ).
- Analyze the changes in the CD spectra as a function of Brij 35 concentration. Significant changes in the shape and magnitude of the spectrum, particularly around the characteristic alpha-helix (negative bands at ~222 and ~208 nm) and beta-sheet (negative band around ~218 nm) regions, indicate conformational changes and potential denaturation.
- The optimal Brij 35 concentration will be the highest concentration that does not induce significant changes in the protein's secondary structure.

## Protocol 2: Cell Lysis for Co-Immunoprecipitation (Co-IP) using a Brij 35-based Buffer

This protocol is adapted for using a Brij 35-containing lysis buffer for Co-IP experiments to preserve protein-protein interactions.

### 1. Lysis Buffer Preparation:

- Prepare a lysis buffer containing: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and the optimized concentration of Brij 35 (start with 0.1% w/v and optimize as needed).
- Immediately before use, add protease and phosphatase inhibitors to the lysis buffer.

### 2. Cell Lysis:

- Wash cultured cells with ice-cold PBS.
- Add the appropriate volume of ice-cold lysis buffer to the cell pellet.
- Incubate on ice for 30 minutes with occasional gentle vortexing.
- For adherent cells, scrape the cells off the plate in the presence of the lysis buffer.

### 3. Lysate Clarification:

- Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

### 4. Pre-clearing the Lysate (Optional but Recommended):

- Add protein A/G beads to the cleared lysate and incubate with gentle rotation for 1 hour at 4°C.
- Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.[\[7\]](#)

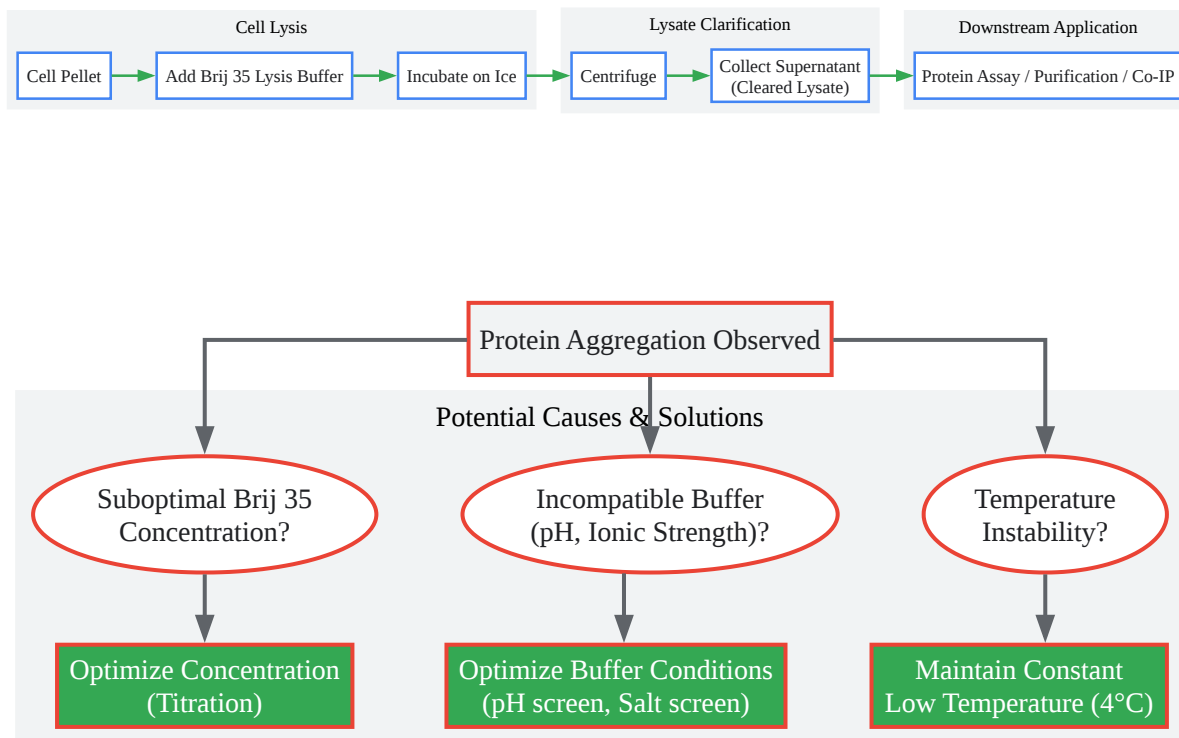
#### 5. Immunoprecipitation:

- Add the primary antibody specific to the protein of interest to the pre-cleared lysate.
- Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
- Add protein A/G beads and incubate for another 1-2 hours at 4°C.

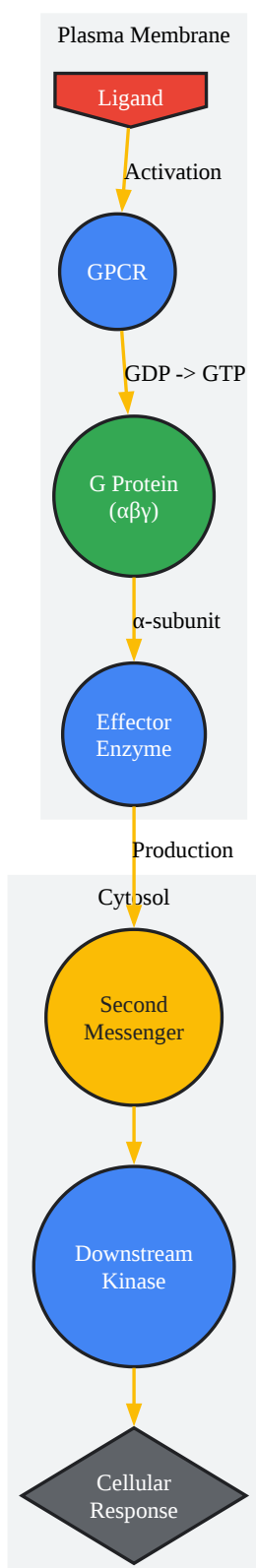
#### 6. Washing and Elution:

- Pellet the beads and wash them 3-5 times with wash buffer (lysis buffer with a lower concentration of Brij 35, e.g., 0.05% w/v).
- Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

## Mandatory Visualizations







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## References

- 1. merckmillipore.com [merckmillipore.com]
- 2. Brij™-35 Surfact-Amps™ Detergent Solution, 50 mL - FAQs [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
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